molecular formula C17H14N2 B1245500 2-(1H-indol-2-ylmethyl)-1H-indole

2-(1H-indol-2-ylmethyl)-1H-indole

Cat. No. B1245500
M. Wt: 246.31 g/mol
InChI Key: TWJAXIHBWPVMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-2-ylmethyl)-1H-indole is a natural product found in Arundo donax with data available.

Scientific Research Applications

Catalytic Applications

  • Compounds with the indole core, like 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde, have been synthesized and used to form indole-based Schiff bases. These bases, on reaction with sodium tetrachloropalladate(II) and other components, yield palladacycle complexes. These complexes demonstrate efficiency as catalysts in various chemical reactions, such as the Suzuki–Miyaura coupling and the allylation of aldehydes, following a homogeneous pathway (Singh, Saleem, Pal, & Singh, 2017).

Synthesis and Medicinal Chemistry

  • Indole derivatives are pivotal in synthesizing bioactive molecules. The exploration of new nonsteroidal anti-inflammatory drugs (NSAIDs) involves the synthesis of novel indole derivatives, which are evaluated for their biological properties, including anti-inflammatory and analgesic efficacy (Kumar, Deepika, Porwal, & Mishra, 2022).

Bioactivity and Drug Discovery

  • Some indole-coumarin hybrids have been synthesized and exhibit notable anticancer activities. The structural features of these hybrids contribute significantly to their biological activities, making them potential candidates for drug development (Kamath, Sunil, Ajees, Pai, & Das, 2015).

properties

Product Name

2-(1H-indol-2-ylmethyl)-1H-indole

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1H-indol-2-ylmethyl)-1H-indole

InChI

InChI=1S/C17H14N2/c1-3-7-16-12(5-1)9-14(18-16)11-15-10-13-6-2-4-8-17(13)19-15/h1-10,18-19H,11H2

InChI Key

TWJAXIHBWPVMIR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC3=CC4=CC=CC=C4N3

synonyms

2,2'-methylenebis(1H-indole)
3,3'-diindolylmethane
diindolylmethane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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